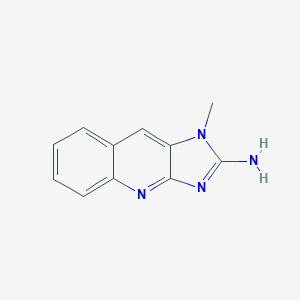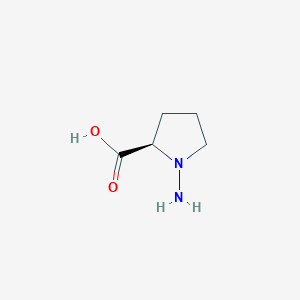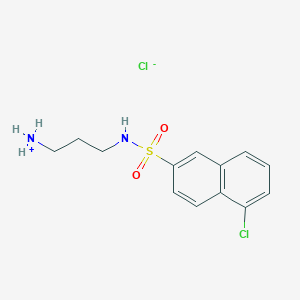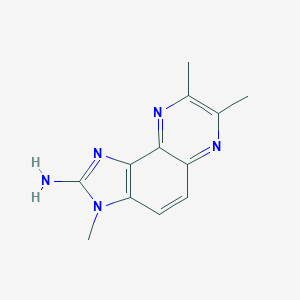
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose
Overview
Description
Synthesis Analysis
The synthesis of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose involves nucleophilic displacement reactions, showcasing the solvolysis of its disulphonates in the presence of sodium acetate. This process results in the formation of 3,6-anhydro derivatives, indicating the participation of the benzyloxy group in the rate-determining ionisation of the primary sulphonic ester groups (Brimacombe & Ching, 1968).
Molecular Structure Analysis
X-ray crystallography has been employed to investigate the structure of related compounds, providing insights into the conformations and configurations of the molecule's components. For instance, the crystal structure of a derivative, 3-O-(6-O-acetyl-2,3-anhydro-4-deoxy-alpha-l-ribo-hexopyranosyl)-1,2:5,6-di-O-isopropylidene-alpha-d-glucofuranose, has been determined, revealing specific twist forms and hybrid conformations of the rings involved (Krajewski et al., 1984).
Chemical Reactions and Properties
The molecule undergoes various chemical reactions, including solvolysis, which leads to the formation of anhydro derivatives. The participation of the benzyloxy group in these reactions is a critical aspect of its chemical behavior (Brimacombe & Ching, 1968).
Scientific Research Applications
Vaccine Development
One significant application is in the synthesis of complex carbohydrates designed to target vaccines to specific receptors on dendritic cells. For example, a study by Elsaidi, Paszkiewicz, and Bundle (2015) demonstrated the transformation of 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose into various derivatives to produce a 1,3 β-glucan hexasaccharide. This hexasaccharide acts as a ligand for the Dectin-1 receptor, potentially facilitating improved antigen processing by dendritic cells, a crucial step in vaccine efficacy Elsaidi, Paszkiewicz, & Bundle, 2015.
Glycopolymers for Material Science
Ştefan et al. (2012) reported on the synthesis of new glycopolymers derived from monosaccharides, including 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose. These glycopolymers exhibit promising thermal properties and could have applications in materials science, particularly due to their differential scanning calorimetry (DSC) profiles and thermal stability Ştefan et al., 2012.
Synthesis of Complex Molecules
Karakawa and Nakatsubo (2002) improved the synthesis of 3-O-benzyl-6-O-pivaloyl-alpha-D-glucopyranose 1,2,4-orthopivalate from 1,2:5,6-di-O-isopropylidene-alpha-D-glucopyranose. This research highlights the compound's role in streamlining the production of complex molecules, showcasing its utility in synthetic chemistry Karakawa & Nakatsubo, 2002.
Antiviral and Anticancer Applications
Manta et al. (2007) explored the synthesis of fluoro-ketopyranosyl nucleosides using 1,2:5,6-Di-O-isopropylidene-alpha-d-glucofuranose. Their findings suggested that these compounds have potential in combating rotaviral infections and treating colon cancer, underscoring the biological relevance of derivatives of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose Manta et al., 2007.
Coordination Chemistry for Imaging Applications
Dumas et al. (2005) described the functionalization of glucose at position C-3, using 3-O-[1,2;5,6-di-O-isopropylidene-alpha-D-glucofuranose], to create organo-rhenium complexes. These complexes could be used in medical imaging, illustrating the compound’s potential in developing diagnostic tools Dumas et al., 2005.
properties
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O6/c1-18(2)21-11-13(23-18)14-15(20-10-12-8-6-5-7-9-12)16-17(22-14)25-19(3,4)24-16/h5-9,13-17H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFVGOMEUGAIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose | |
CAS RN |
18685-18-2 | |
| Record name | alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-3-O-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018685182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC56267 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)


![3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43390.png)
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B43393.png)





![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)
